molecular formula C16H17N7O2S B560044 Baricitinib CAS No. 1187594-09-7

Baricitinib

Cat. No. B560044
Key on ui cas rn: 1187594-09-7
M. Wt: 371.4 g/mol
InChI Key: XUZMWHLSFXCVMG-UHFFFAOYSA-N
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Patent
US08158616B2

Procedure details

To a solution of 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (7, 204 g, 550 mmol) in acetonitrile (5.1 L) and ethanol (1.6 L) was added a solution of phosphoric acid (67.4 g, 688 mmol, 1.25 equiv) in ethanol (800 mL) slowly over 30 min at 70° C. The resulting reaction mixture was stirred at 70° C. for 2 h before being gradually cooled to room temperature with stirring for overnight. The solids were collected by filtration, washed with acetonitrile (160 mL) and dried in vacuum oven at 45° C. for 6 h to afford 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphoric acid salt (240 g, 258.2 g theoretical, 93% yield) as a white solid. For final product: 1H NMR (300 MHz, d6-DMSO) δ 1.25 (t, 3H), 3.25 (q, 2H), 3.75 (s, 2H), 4.20 (d, 2H), 4.61 (d, 2H), 7.10 (d, 1H), 7.60 (dd, 1H),8.50 (s, 1H), 8.70 (s, 1H), 8.95 (s, 1H), 12.2 (bs, 1H); MS: m/z calcd. 372.12; found: 372.0.
Quantity
67.4 g
Type
reactant
Reaction Step One
Quantity
5.1 L
Type
solvent
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[NH:7][CH:8]=[CH:9][C:5]=2[C:4]([C:10]2[CH:11]=[N:12][N:13]([C:15]3([CH2:24][C:25]#[N:26])[CH2:18][N:17]([S:19]([CH2:22][CH3:23])(=[O:21])=[O:20])[CH2:16]3)[CH:14]=2)=[N:3][CH:2]=1.[P:27](=[O:31])([OH:30])([OH:29])[OH:28]>C(#N)C.C(O)C>[P:27](=[O:28])([OH:31])([OH:30])[OH:29].[N:1]1[C:6]2[NH:7][CH:8]=[CH:9][C:5]=2[C:4]([C:10]2[CH:11]=[N:12][N:13]([C:15]3([CH2:24][C:25]#[N:26])[CH2:16][N:17]([S:19]([CH2:22][CH3:23])(=[O:20])=[O:21])[CH2:18]3)[CH:14]=2)=[N:3][CH:2]=1 |f:4.5|

Inputs

Step One
Name
Quantity
204 g
Type
reactant
Smiles
N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CN(C2)S(=O)(=O)CC)CC#N
Name
Quantity
67.4 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
5.1 L
Type
solvent
Smiles
C(C)#N
Name
Quantity
1.6 L
Type
solvent
Smiles
C(C)O
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
before being gradually cooled to room temperature
STIRRING
Type
STIRRING
Details
with stirring for overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with acetonitrile (160 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven at 45° C. for 6 h
Duration
6 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
P(O)(O)(O)=O.N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CN(C2)S(=O)(=O)CC)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 240 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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